molecular formula C9H5FIN B13657574 7-Fluoro-4-iodoquinoline

7-Fluoro-4-iodoquinoline

Cat. No.: B13657574
M. Wt: 273.05 g/mol
InChI Key: GNOWOPZTFSURHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-4-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the iodine atom increases its reactivity with target enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-4-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOWOPZTFSURHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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